1-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
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Overview
Description
1-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a synthetic organic compound that features a piperazine ring substituted with a 4-fluorobenzoyl group and a 2-m-tolyloxy-ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves the following steps:
Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Preparation of 4-(4-fluorobenzoyl)piperazine: The 4-fluorobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine.
Synthesis of this compound: The final step involves the reaction of 4-(4-fluorobenzoyl)piperazine with 2-m-tolyloxy-ethanone under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action
Properties
Molecular Formula |
C20H21FN2O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H21FN2O3/c1-15-3-2-4-18(13-15)26-14-19(24)22-9-11-23(12-10-22)20(25)16-5-7-17(21)8-6-16/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
ZBBVJIIJVPNBGA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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